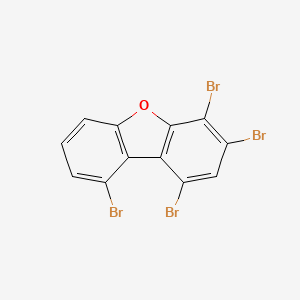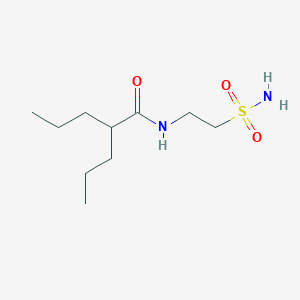
Valproryl taurinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Valproryl taurinamide is a derivative of valproic acid and taurine, designed to combine the beneficial properties of both compounds. Valproic acid is widely used as an anticonvulsant and mood-stabilizing drug, while taurine is an amino acid known for its neuroprotective and antioxidant properties. This compound aims to harness the therapeutic effects of both parent compounds, potentially offering enhanced efficacy and reduced side effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Valproryl taurinamide can be synthesized through a series of chemical reactions involving valproic acid and taurine. The synthesis typically involves the activation of valproic acid, followed by its reaction with taurine to form the desired amide bond. Common reagents used in this process include coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as N,N-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: Valproryl taurinamide undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, and catalysts such as palladium or platinum
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the functional groups involved .
Applications De Recherche Scientifique
Valproryl taurinamide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study amide bond formation and reactivity.
Biology: Investigated for its potential neuroprotective and antioxidant effects, particularly in models of neurodegenerative diseases.
Medicine: Explored as a potential anticonvulsant and mood-stabilizing agent, with studies indicating its efficacy in reducing seizure activity and stabilizing mood in animal models
Mécanisme D'action
The mechanism of action of valproryl taurinamide involves multiple pathways:
Anticonvulsant Activity: Similar to valproic acid, it increases gamma-aminobutyric acid (GABA) levels in the brain, enhancing inhibitory neurotransmission and reducing neuronal excitability.
Neuroprotective Effects: Taurine’s antioxidant properties help protect neurons from oxidative stress and excitotoxicity, potentially reducing damage in neurodegenerative conditions.
Mood Stabilization: The combined effects of valproic acid and taurine may contribute to mood stabilization by modulating neurotransmitter levels and reducing inflammation .
Comparaison Avec Des Composés Similaires
Valproic Acid: A widely used anticonvulsant and mood stabilizer with known side effects such as hepatotoxicity and teratogenicity.
Taurine: An amino acid with neuroprotective and antioxidant properties, but limited ability to cross the blood-brain barrier.
N-Methyl-Valproryl Taurinamide: A derivative with enhanced anticonvulsant activity but increased risk of teratogenicity.
N,N-Dimethyl-Valproryl Taurinamide: Another derivative with potent anticonvulsant effects but higher metabolic instability .
Uniqueness of Valproryl Taurinamide: this compound stands out due to its balanced profile of anticonvulsant efficacy, neuroprotective effects, and reduced side effects compared to its parent compounds and other derivatives. Its unique combination of valproic acid and taurine properties makes it a promising candidate for further development as a therapeutic agent .
Propriétés
Numéro CAS |
481067-09-8 |
|---|---|
Formule moléculaire |
C10H22N2O3S |
Poids moléculaire |
250.36 g/mol |
Nom IUPAC |
2-propyl-N-(2-sulfamoylethyl)pentanamide |
InChI |
InChI=1S/C10H22N2O3S/c1-3-5-9(6-4-2)10(13)12-7-8-16(11,14)15/h9H,3-8H2,1-2H3,(H,12,13)(H2,11,14,15) |
Clé InChI |
VCMUZAAMKDRSML-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCC)C(=O)NCCS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


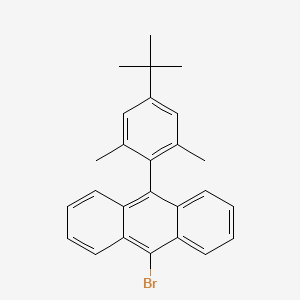
![4-{4-[Bis(4-aminophenyl)methyl]phenoxy}benzene-1,2-dicarbonitrile](/img/structure/B12593444.png)
![7a-[2-(1,2-Oxazol-5-yl)ethenyl]hexahydro-1H-pyrrolizine](/img/structure/B12593445.png)

![2-Iodo-3-phenyl-1H-naphtho[2,1-B]pyran-1-one](/img/structure/B12593454.png)


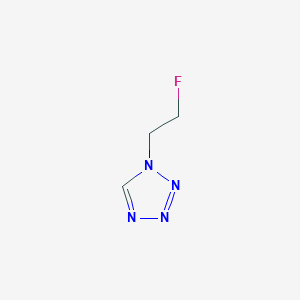
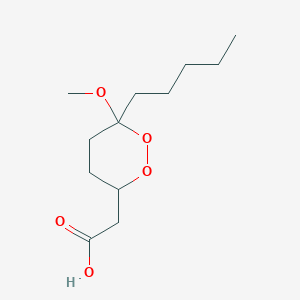
![2-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxyethyl acetate](/img/structure/B12593473.png)
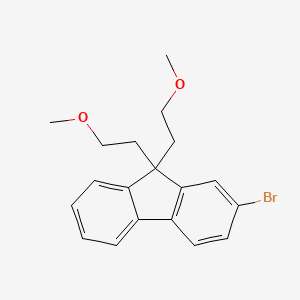
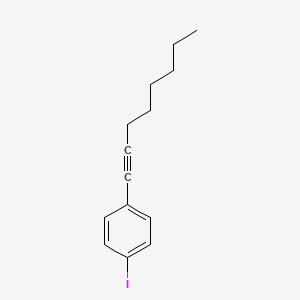
![1,3,3-Trimethyl-5'-nitro-1,3-dihydrospiro[indole-2,2'-pyran]](/img/structure/B12593502.png)
